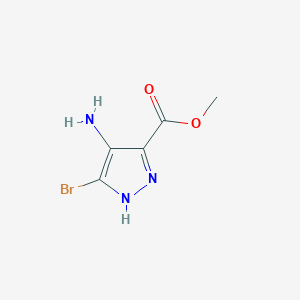

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13613321

Molecular Formula: C5H6BrN3O2

Molecular Weight: 220.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6BrN3O2 |

|---|---|

| Molecular Weight | 220.02 g/mol |

| IUPAC Name | methyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C5H6BrN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9) |

| Standard InChI Key | CVHKMYCZBGEAHI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NNC(=C1N)Br |

| Canonical SMILES | COC(=O)C1=NNC(=C1N)Br |

Introduction

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole class of heterocyclic compounds. It features a pyrazole ring substituted with an amino group and a bromine atom, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry. This compound is recognized for its potential applications in developing bioactive molecules, including anticancer and antimicrobial agents.

Synthesis of Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

The synthesis of this compound typically involves several key steps. One common synthetic route involves reacting ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate under reflux conditions. This reaction forms an intermediate hydrazone that subsequently cyclizes to yield the target compound. The reaction conditions are typically optimized for yield and purity, often employing continuous flow reactors for industrial-scale production.

Chemical Reactions and Applications

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate participates in various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sodium azide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. These reactions enable the formation of diverse derivatives that may exhibit distinct biological activities.

Biological Activities

Pyrazole derivatives, including methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate, are known for their diverse biological activities. Some pyrazoles have been shown to be cytotoxic to several human cell lines, making them potential anticancer agents . Additionally, pyrazoles have been explored as antiviral agents, including HIV-1 replication inhibitors .

Research Findings and Future Directions

Research on pyrazole derivatives highlights their potential in medicinal chemistry. The versatility of these compounds allows for the synthesis of a wide range of bioactive molecules. Future studies should focus on optimizing synthetic routes and exploring the pharmacological properties of these derivatives to fully exploit their therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume